molecular formula C9H10O3 B2577039 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol CAS No. 1843-96-5

3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol

Cat. No.: B2577039
CAS No.: 1843-96-5
M. Wt: 166.176
InChI Key: XNZJWDKUNYNOGF-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol is a heterocyclic organic compound with the molecular formula C9H10O3 It is characterized by a benzodioxepin ring structure, which consists of a benzene ring fused to a dioxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-benzenediol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding dihydro derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzodioxepin derivatives depending on the substituent introduced.

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the benzodioxepin ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target protein, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylboronic acid
  • 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-ylboronic acid

Uniqueness

3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxyl group allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry .

Biological Activity

3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol (CAS Number: 1843-96-5) is a compound that belongs to the class of dioxepins, which are characterized by their fused benzene and dioxole rings. This compound has garnered interest due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C9H10O3
  • Molecular Weight : 166.17 g/mol
  • CAS Number : 1843-96-5

Anticancer Activity

Recent studies have indicated that derivatives of dioxepins, including this compound, exhibit significant anticancer properties. For instance:

  • A study highlighted that related compounds demonstrated IC50 values ranging from 0.09 to 157.4 µM against various breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3). Notably, compounds with aryl substitutions showed enhanced potency in inhibiting cell proliferation .
CompoundCell LineIC50 (µM)
Compound AMCF-70.30
Compound BCAMA-10.16
Compound CHCC19540.51
Compound DSKBR-30.09

These findings suggest that further exploration into the structure-activity relationship of dioxepins could yield promising drug candidates for breast cancer treatment.

Antimicrobial Activity

The antimicrobial potential of dioxepins has also been documented. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi:

  • Bacterial Inhibition : Studies have reported that dioxepin derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives have demonstrated antifungal properties against common pathogens like Candida species.

The biological activity of this compound is hypothesized to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in cancer cells leading to apoptosis . This mechanism is supported by observations where compounds elicited a differential response in cell lines based on their structural modifications.

Study on Breast Cancer Cell Lines

A notable study investigated the effects of various dioxepin derivatives on breast cancer cell lines. The results indicated that the presence of specific substituents significantly influenced the anticancer activity:

"Compounds with hydroxyl and methoxy groups showed enhanced inhibition of cell proliferation compared to their unsubstituted counterparts" .

Antifungal Efficacy Against Candida albicans

In another study focusing on antifungal activity, derivatives of dioxepins were tested against Candida albicans. The results showed a minimum inhibitory concentration (MIC) as low as 8 µg/mL for certain derivatives, indicating strong antifungal potential.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,10H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZJWDKUNYNOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1843-96-5
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ol
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Synthesis routes and methods

Procedure details

63 G. of pyrogallol are dissolved with stirring in 330 ml. of absolute alcohol in a flask under a nitrogen atmosphere. 56 G. of potassium hydroxide are added to the flask and the temperature of the reaction mixture rises to 65° C. To the resulting dark-brown, clear solution, 200 g. of 1,3-dibromopropane are added dropwise a over 30 minute period. The resulting mixture is refluxed overnight with stirring. The mixture is cooled to room temperature and filtered. The ethanolic solution is evaporated to dryness and the residual oil is dissolved in 200 ml. of ether. The ether solution is washed several times with water, dried over sodium sulfate, filtered and evaporated to dryness. A dark oil, 3,4-dihydro-2H-1,5-benzodioxepin-6-ol is obtained. This oil is recrystallized from ether and petroleum ether to yield white crystals, m.p. 112°-114° C.
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